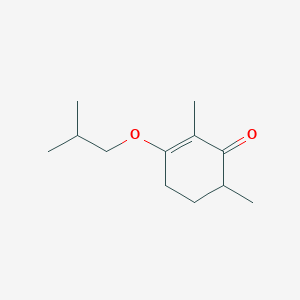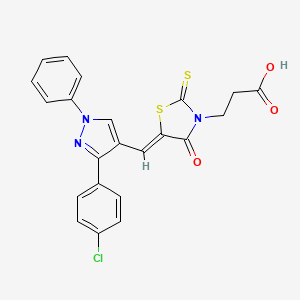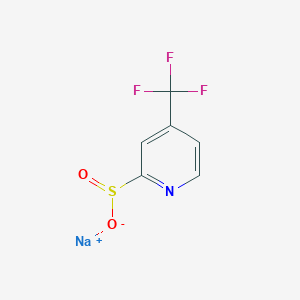
Sodium4-(trifluoromethyl)pyridine-2-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-(trifluoromethyl)pyridine-2-sulfinate: is a chemical compound with the molecular formula C6H3F3NNaO2S and a molecular weight of 233.14 g/mol . It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, to form carbon-carbon bonds . This compound is known for its stability and effectiveness in various chemical reactions, making it a valuable reagent in both academic and industrial settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 4-(trifluoromethyl)pyridine-2-sulfinate can be synthesized through several methods. One common approach involves the reaction of 4-(trifluoromethyl)pyridine-2-sulfonyl chloride with sodium sulfite under basic conditions . The reaction typically proceeds as follows: [ \text{4-(trifluoromethyl)pyridine-2-sulfonyl chloride} + \text{Na}_2\text{SO}_3 \rightarrow \text{Sodium 4-(trifluoromethyl)pyridine-2-sulfinate} + \text{NaCl} ]
Industrial Production Methods: In an industrial setting, the production of sodium 4-(trifluoromethyl)pyridine-2-sulfinate may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-(trifluoromethyl)pyridine-2-sulfinate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl halides.
Common Reagents and Conditions:
Palladium Catalysts: Palladium-based catalysts are commonly used in cross-coupling reactions involving sodium 4-(trifluoromethyl)pyridine-2-sulfinate.
Aryl Halides: These are typical reaction partners in Suzuki-Miyaura cross-coupling reactions.
Major Products:
Scientific Research Applications
Sodium 4-(trifluoromethyl)pyridine-2-sulfinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which sodium 4-(trifluoromethyl)pyridine-2-sulfinate exerts its effects involves the formation of reactive intermediates that facilitate the desired chemical transformations . In Suzuki-Miyaura cross-coupling reactions, the compound acts as a nucleophilic coupling partner, forming a palladium complex that undergoes oxidative addition, transmetalation, and reductive elimination to produce the final product .
Comparison with Similar Compounds
- Sodium pyridine-2-sulfinate
- Sodium 6-methylpyridine-2-sulfinate
- Sodium 5-(trifluoromethyl)pyridine-2-sulfinate
Uniqueness: Sodium 4-(trifluoromethyl)pyridine-2-sulfinate is unique due to its trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly effective in cross-coupling reactions, providing access to a diverse range of pyridine derivatives that are valuable in various applications .
Properties
Molecular Formula |
C6H3F3NNaO2S |
|---|---|
Molecular Weight |
233.15 g/mol |
IUPAC Name |
sodium;4-(trifluoromethyl)pyridine-2-sulfinate |
InChI |
InChI=1S/C6H4F3NO2S.Na/c7-6(8,9)4-1-2-10-5(3-4)13(11)12;/h1-3H,(H,11,12);/q;+1/p-1 |
InChI Key |
VAZRERNOOCYBTB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






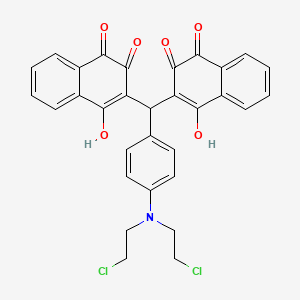

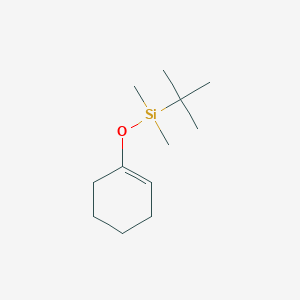

![methyl N-[(benzyloxy)carbonyl]alanylmethioninate](/img/structure/B11944518.png)

